4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo-
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Overview
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyridines, and thioureas. The reaction conditions may involve:
Condensation reactions: Combining the aniline and pyridine derivatives under acidic or basic conditions.
Cyclization: Formation of the pyrimidinedione ring through intramolecular cyclization.
Substitution: Introducing the thioxo group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch processing: Small-scale synthesis in laboratory settings.
Continuous flow synthesis: Large-scale production using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic rings or the pyrimidinedione core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Sulfoxides and sulfones: Products of oxidation reactions.
Thiols: Products of reduction reactions.
Substituted derivatives: Products of substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Diagnostics: Used in the development of diagnostic agents for imaging or detection of diseases.
Industry
Material science: Incorporated into materials with specific properties, such as conductivity or fluorescence.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- involves:
Molecular targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways within cells, leading to changes in gene expression or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidinediones: Compounds with similar core structures but different substituents.
Thioxopyrimidines: Compounds with a thioxo group attached to the pyrimidine ring.
Uniqueness
Structural diversity: The combination of aromatic rings and heterocyclic structures makes it unique.
Biological activity: The specific substituents contribute to its distinct biological properties.
This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
156338-83-9 |
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Molecular Formula |
C23H19ClN4O2S |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
5-[(4-chloroanilino)methyl]-1-(2-methylphenyl)-3-pyridin-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H19ClN4O2S/c1-15-6-2-3-7-19(15)27-21(29)18(14-26-17-11-9-16(24)10-12-17)22(30)28(23(27)31)20-8-4-5-13-25-20/h2-13,18,26H,14H2,1H3 |
InChI Key |
JBUNFESISYRGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=N3)CNC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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